![molecular formula C12H13ClN2O3 B3165205 [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 897769-14-1](/img/structure/B3165205.png)
[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid
概要
説明
[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid is an organic compound that features a chlorobenzyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting ethylenediamine with phosgene under controlled conditions to form 2-oxoimidazolidine.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-oxoimidazolidine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the chlorobenzyl-substituted imidazolidinone with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its imidazolidinone ring is a common motif in many bioactive molecules, and the presence of the chlorobenzyl group can enhance binding affinity to certain biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazolidinone ring can interact with hydrogen bond donors and acceptors, while the chlorobenzyl group can participate in hydrophobic interactions, enhancing the compound’s overall binding affinity.
類似化合物との比較
Similar Compounds
[3-(4-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: Similar structure but with the chlorine atom in the para position.
[3-(3-Bromobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
The unique combination of the imidazolidinone ring, chlorobenzyl group, and acetic acid moiety in [3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid provides distinct chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in both research and industry.
特性
IUPAC Name |
2-[3-[(3-chlorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-3-1-2-9(6-10)7-14-4-5-15(12(14)18)8-11(16)17/h1-3,6H,4-5,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMHFPLSNYUWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC(=CC=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


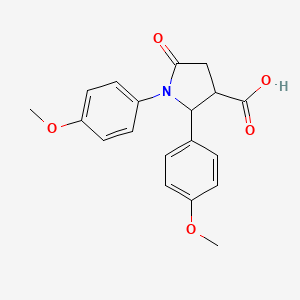
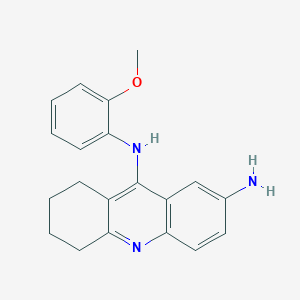
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B3165139.png)

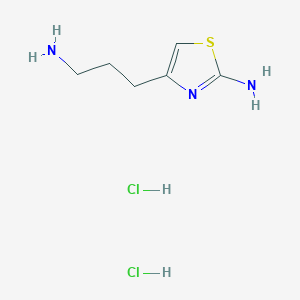
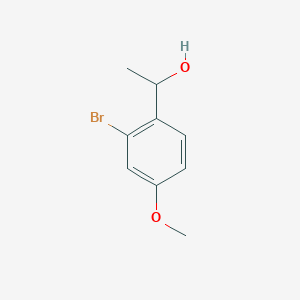
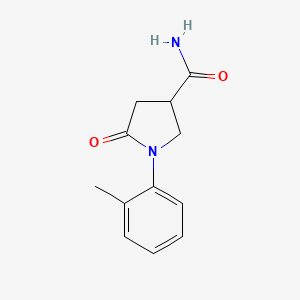
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)
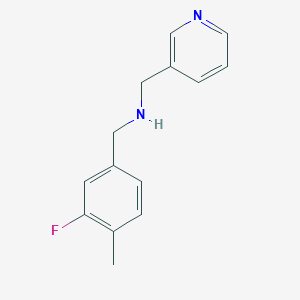

![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)
![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)
